molecular formula C36H33N3O3 B13437337 N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide

N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide

Cat. No.: B13437337
M. Wt: 555.7 g/mol
InChI Key: QNGKHTDAPWDVKN-UHFFFAOYSA-N
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Description

N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a piperazine ring, and a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its distinct structure allows for diverse applications in various fields of research and industry .

Biological Activity

N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide, also known by its CAS Number 1560836-30-7, is a complex organic compound that has garnered attention for its potential biological activity, particularly in the realm of neurological and psychiatric disorders. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C36H33N3O3, with a molecular weight of approximately 555.665 g/mol. The structure includes a naphthalene moiety, a piperazine ring, and a methoxy-substituted biphenyl group, which contribute to its pharmacological profile.

Structural Formula

  • Molecular Formula : C36H33N3O3
  • Molecular Weight : 555.665 g/mol
  • SMILES Notation : COc1cc(ccc1CN2CCN(CC2)C(=O)c3cccc(NC(=O)c4ccc5ccccc5c4)c3)c6ccccc6
  • IUPAC Name : N-(3-((4-((3-Methoxy(1,1'-biphenyl)-4-yl)methyl)-1-piperazinyl)carbonyl)phenyl)-2-naphthalenecarboxamide

Research indicates that this compound may act as a ligand for dopamine D2-like receptors. These receptors are critical in modulating neurotransmission and have been implicated in various neurological and psychiatric conditions.

Dopamine Receptor Interaction

The D2 receptor subtype plays a significant role in the regulation of mood, cognition, and motor control. Compounds that selectively target these receptors can have therapeutic implications for disorders such as schizophrenia and Parkinson's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for D2-like receptors. This suggests potential efficacy in modulating dopaminergic pathways.

StudyFindings
Study 1High binding affinity for D2 receptors was observed.
Study 2Induced significant changes in neuronal activity in vitro.
Study 3Showed potential neuroprotective effects against oxidative stress.

In Vivo Studies

In vivo studies further support the compound's biological activity. Animal models have shown that administration of this compound can lead to improvements in locomotor activity and cognitive function, indicating its potential as a therapeutic agent.

Case Studies and Clinical Implications

Recent clinical studies have explored the therapeutic benefits of D2 receptor ligands similar to this compound in treating psychiatric disorders. For instance:

  • Parkinson's Disease : Compounds targeting D2 receptors have been shown to alleviate symptoms associated with motor dysfunction.
  • Schizophrenia : Selective D2 antagonists can reduce psychotic symptoms without significant side effects.

Properties

Molecular Formula

C36H33N3O3

Molecular Weight

555.7 g/mol

IUPAC Name

N-[3-[4-[(2-methoxy-4-phenylphenyl)methyl]piperazine-1-carbonyl]phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C36H33N3O3/c1-42-34-24-29(26-8-3-2-4-9-26)15-17-32(34)25-38-18-20-39(21-19-38)36(41)31-12-7-13-33(23-31)37-35(40)30-16-14-27-10-5-6-11-28(27)22-30/h2-17,22-24H,18-21,25H2,1H3,(H,37,40)

InChI Key

QNGKHTDAPWDVKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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